ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate
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Overview
Description
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate is an organic compound with the molecular formula C12H16O4. It is an ester derived from the combination of 4-hydroxy-2-methoxyphenylpropanoic acid and ethanol. This compound is known for its aromatic properties and is often used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate can be synthesized through esterification. One common method involves the reaction of 4-hydroxy-2-methoxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methoxybenzaldehyde or 4-hydroxy-2-methoxybenzoic acid.
Reduction: Formation of 3-(4-hydroxy-2-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxyl group.
Medicine: Investigated for its potential anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with biological molecules. The methoxy group can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with the methoxy group in a different position.
Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the methoxy group, affecting its chemical properties and reactivity.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)7-5-9-4-6-10(13)8-11(9)15-2/h4,6,8,13H,3,5,7H2,1-2H3 |
InChI Key |
BXOKRNGBYFQYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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